(4-methoxyphenyl)[2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazol-1-yl]methanone
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Overview
Description
1-(4-METHOXYBENZOYL)-2-(PROP-2-EN-1-YLSULFANYL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYBENZOYL)-2-(PROP-2-EN-1-YLSULFANYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the 4-Methoxybenzoyl Group: This step involves the acylation of the benzodiazole core using 4-methoxybenzoyl chloride under basic conditions.
Attachment of the Prop-2-en-1-ylsulfanyl Group: This can be done through a nucleophilic substitution reaction where the benzodiazole derivative reacts with prop-2-en-1-ylsulfanyl chloride.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYBENZOYL)-2-(PROP-2-EN-1-YLSULFANYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the prop-2-en-1-ylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzodiazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive benzodiazoles.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYBENZOYL)-2-(PROP-2-EN-1-YLSULFANYL)-1H-1,3-BENZODIAZOLE would depend on its specific interactions with molecular targets. Benzodiazoles often interact with enzymes, receptors, or nucleic acids, modulating their activity. The methoxybenzoyl and prop-2-en-1-ylsulfanyl groups may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYBENZOYL)-1H-1,3-BENZODIAZOLE: Lacks the prop-2-en-1-ylsulfanyl group.
2-(PROP-2-EN-1-YLSULFANYL)-1H-1,3-BENZODIAZOLE: Lacks the 4-methoxybenzoyl group.
1-(4-METHOXYBENZOYL)-2-METHYL-1H-1,3-BENZODIAZOLE: Has a methyl group instead of the prop-2-en-1-ylsulfanyl group.
Uniqueness
1-(4-METHOXYBENZOYL)-2-(PROP-2-EN-1-YLSULFANYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the 4-methoxybenzoyl and prop-2-en-1-ylsulfanyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H16N2O2S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2-prop-2-enylsulfanylbenzimidazol-1-yl)methanone |
InChI |
InChI=1S/C18H16N2O2S/c1-3-12-23-18-19-15-6-4-5-7-16(15)20(18)17(21)13-8-10-14(22-2)11-9-13/h3-11H,1,12H2,2H3 |
InChI Key |
TXTMDUDBLGPCIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=C2SCC=C |
Origin of Product |
United States |
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